

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

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Compound of Interest

Compound Name: *2-Guanidinobenzimidazole*

Cat. No.: *B109242*

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HPLC-UV is a widely accessible and robust technique suitable for the routine quantification of 2-GBI in bulk drug substances and pharmaceutical formulations. Due to the polar nature of the guanidino group, a method based on a polar-modified stationary phase or mixed-mode chromatography is proposed for optimal retention and peak shape.[3][4]

Experimental Protocol: HPLC-UV

a) Instrumentation:

- HPLC system with a quaternary or binary pump
- Autosampler
- Column thermostat
- UV-Vis detector

b) Chemicals and Reagents:

- **2-Guanidinobenzimidazole** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)

- Formic acid (LC-MS grade)
- Deionized water (18.2 MΩ·cm)

c) Chromatographic Conditions:

- Column: Cogent Diamond Hydride™, 4µm, 100Å, 4.6 x 100 mm[3]
- Mobile Phase: 50:50 (v/v) Acetonitrile / 0.1% Formic Acid in Water[3]
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 5 µL
- Detection Wavelength: 220 nm (based on UV characteristics of the benzimidazole and guanidine chromophores)[5][6]

d) Preparation of Standard Solutions:

- Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-GBI reference standard and dissolve in 10 mL of the mobile phase.
- Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with the mobile phase.

e) Sample Preparation (e.g., from a solid dosage form):

- Weigh and finely powder a representative number of tablets.
- Transfer an amount of powder equivalent to 10 mg of 2-GBI into a 100 mL volumetric flask.
- Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the active ingredient.
- Allow the solution to cool to room temperature and make up the volume to 100 mL with the mobile phase.

- Filter the solution through a 0.45 μm syringe filter into an HPLC vial.

f) System Suitability: Before sample analysis, inject the 25 $\mu\text{g}/\text{mL}$ standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is $\leq 2.0\%$.

g) Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of 2-GBI in the sample by interpolation from the linear regression of the calibration curve.

Expected Method Performance (HPLC-UV)

The following table summarizes the typical performance characteristics expected from a validated HPLC-UV method for a compound similar to 2-GBI.[7]

Parameter	Expected Performance
Linearity (r^2)	≥ 0.999
Range	1 - 100 $\mu\text{g}/\text{mL}$
Limit of Detection (LOD)	$\sim 0.3 \mu\text{g}/\text{mL}$
Limit of Quantitation (LOQ)	$\sim 1.0 \mu\text{g}/\text{mL}$
Accuracy (% Recovery)	98.0% - 102.0%
Precision (%RSD)	$\leq 2.0\%$

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of 2-GBI in complex biological matrices such as plasma or tissue homogenates, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity. [8]

Experimental Protocol: LC-MS/MS

a) Instrumentation:

- UHPLC or HPLC system
- Autosampler maintained at 4 °C
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

b) Chemicals and Reagents:

- **2-Guanidinobenzimidazole** reference standard
- Stable isotope-labeled internal standard (IS), e.g., **2-Guanidinobenzimidazole-¹³C₆**
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Deionized water (18.2 MΩ·cm)

c) Chromatographic Conditions:

- Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm[9]
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.4 mL/min
- Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
- Column Temperature: 40 °C
- Injection Volume: 5 µL

d) Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 3.5 kV
- Source Temperature: 150 °C
- Desolvation Temperature: 400 °C
- Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
 - 2-GBI: Precursor ion $[M+H]^+$ m/z 176.1 → Product ion m/z 117.1 (loss of guanidine)
 - Internal Standard: Precursor ion $[M+H]^+$ m/z 182.1 → Product ion m/z 123.1

e) Sample Preparation (Protein Precipitation from Plasma):

- To 100 μ L of plasma sample in a microcentrifuge tube, add 20 μ L of the internal standard working solution (e.g., 500 ng/mL).
- Add 300 μ L of ice-cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
- Reconstitute the residue in 100 μ L of the initial mobile phase (95% A: 5% B).
- Transfer to an HPLC vial for analysis.[10]

Expected Method Performance (LC-MS/MS)

The following table summarizes typical performance characteristics for a validated bioanalytical LC-MS/MS method.[8]

Parameter	Expected Performance
Linearity (r^2)	≥ 0.995
Range	0.5 - 500 ng/mL
Limit of Detection (LOD)	~0.15 ng/mL
Limit of Quantitation (LOQ)	~0.5 ng/mL
Accuracy (% Recovery)	85.0% - 115.0% (within 20% at LOQ)
Precision (%RSD)	$\leq 15.0\%$ ($\leq 20.0\%$ at LOQ)

UV-Vis Spectrophotometry

A simple and cost-effective spectrophotometric method can be developed for the quantification of 2-GBI, particularly for in-process quality control. This proposed method involves a derivatization reaction to produce a colored product, enhancing specificity and sensitivity.[\[11\]](#)

Experimental Protocol: UV-Vis Spectrophotometry

a) Instrumentation:

- Double-beam UV-Vis spectrophotometer

b) Chemicals and Reagents:

- 2-Guanidinobenzimidazole** reference standard

- Sodium 1,2-naphthoquinone-4-sulphonate (NQS)

- Sodium hydroxide (NaOH)

- Deionized water

c) Method Principle: The method is based on the nucleophilic substitution reaction between 2-GBI and NQS in an alkaline medium to form an orange-colored product.[\[11\]](#)

d) Preparation of Reagents:

- 2-GBI Stock Solution (100 µg/mL): Dissolve 10 mg of 2-GBI in 100 mL of deionized water.
- NQS Solution (0.5% w/v): Dissolve 0.5 g of NQS in 100 mL of deionized water. Store protected from light.
- NaOH Solution (0.1 M): Dissolve 0.4 g of NaOH in 100 mL of deionized water.

e) Assay Procedure:

- Pipette different aliquots (0.2 - 2.0 mL) of the 2-GBI stock solution into a series of 10 mL volumetric flasks.
- To each flask, add 1.0 mL of 0.1 M NaOH solution.
- Add 1.0 mL of the 0.5% NQS solution.
- Complete the volume to 10 mL with deionized water.
- Allow the reaction to proceed for 15 minutes at room temperature.
- Measure the absorbance of the resulting orange solution at the wavelength of maximum absorption (λ_{max}), determined to be approximately 450-460 nm, against a reagent blank prepared in the same manner without the analyte.

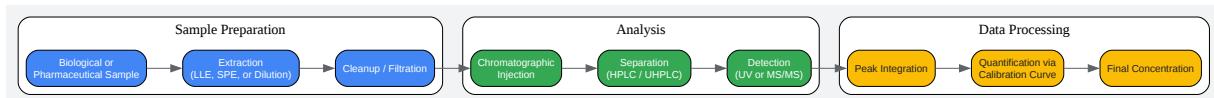
Expected Method Performance (Spectrophotometry)

The table below shows the expected performance characteristics for this type of colorimetric assay.[\[11\]](#)

Parameter	Expected Performance
Linearity (r^2)	≥ 0.998
Range	2 - 20 µg/mL
Limit of Detection (LOD)	~0.5 µg/mL
Limit of Quantitation (LOQ)	~1.5 µg/mL
Molar Absorptivity (ϵ)	$> 1.0 \times 10^4 \text{ L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$

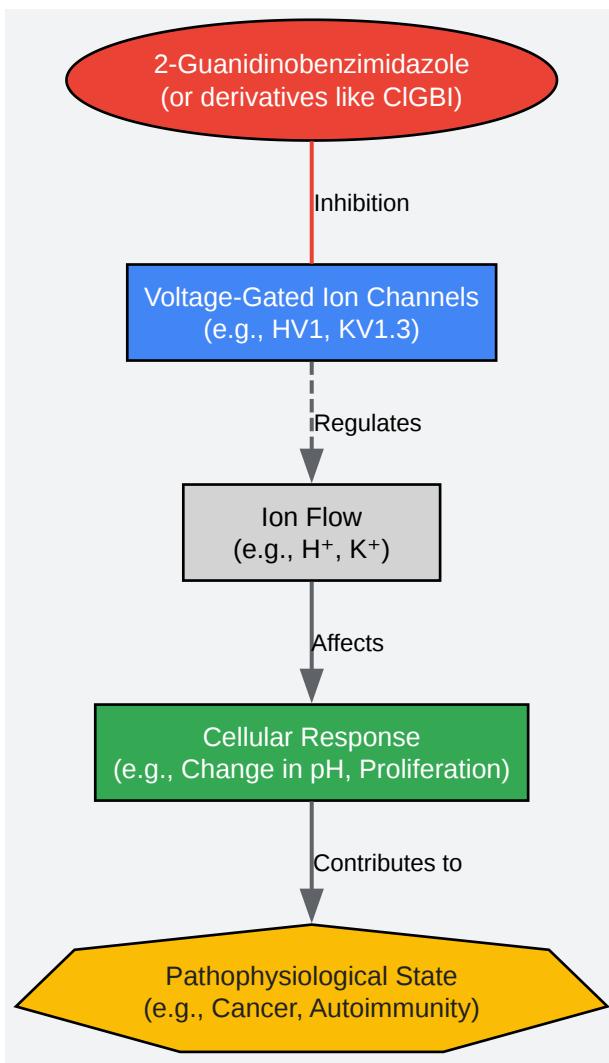
Diagrams and Workflows

Visual representations of the analytical workflows and the potential biological role of 2-GBI are provided below using the DOT language.



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Caption: General analytical workflow for the quantification of **2-Guanidinobenzimidazole**.



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Caption: Postulated mechanism of action for 2-GBI derivatives as ion channel inhibitors.[\[2\]](#)

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